(Z)-APPA Irreversibly Inhibits Threonine Synthase Whereas D‑AP5 Acts as a Weak Substrate
Racemic (Z)-2-amino-5-phosphono-3-pentenoic acid (APPA) irreversibly inactivates Escherichia coli threonine synthase with a Kᵢ of 0.1 mM and a maximum inactivation rate constant (kᵢₙₐcₜ) of 1.50 min⁻¹, with a 1:1 stoichiometry [1]. In the same study, the fully saturated analog D‑2‑amino‑5‑phosphonopentanoic acid (D‑AP5) did not inhibit threonine synthase but instead acted as a substrate for half‑transamination, producing the pyridoxamine form of the enzyme and the corresponding α‑keto acid [1]. The E‑isomer of APPA showed markedly weaker irreversible inhibition (Kᵢ = 0.4 mM; kᵢₙₐcₜ = 0.25 min⁻¹), demonstrating that the Z‑configuration is essential for high‑potency covalent inactivation [1].
| Evidence Dimension | Irreversible inhibition of E. coli threonine synthase |
|---|---|
| Target Compound Data | (Z)-APPA: Kᵢ = 0.1 mM, kᵢₙₐcₜ = 1.50 min⁻¹, 1:1 stoichiometry |
| Comparator Or Baseline | D‑AP5: no inhibition (acts as half‑transamination substrate); E‑APPA: Kᵢ = 0.4 mM, kᵢₙₐcₜ = 0.25 min⁻¹ |
| Quantified Difference | D‑AP5 lacks inhibitory activity entirely; Z‑APPA is 4‑fold more potent than E‑APPA (Kᵢ 0.1 vs. 0.4 mM) and 6‑fold faster inactivation |
| Conditions | Purified recombinant E. coli threonine synthase; pH and temperature not specified in the publication; pseudo‑first‑order kinetics |
Why This Matters
A researcher requiring irreversible threonine synthase inactivation must procure (Z)-APPA; D‑AP5 will not inhibit the enzyme, rendering the experiment uninterpretable.
- [1] Laber B, Gerbling KP, Harde C, Neff KH, Nordhoff E, Pohlenz HD. Mechanisms of interaction of Escherichia coli threonine synthase with substrates and inhibitors. Biochemistry. 1994;33:3413-3423. PMID: 8136379. View Source
